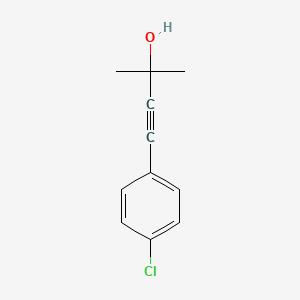
4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol is an organic compound that features a chlorinated phenyl group attached to a butynol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol typically involves the reaction of 4-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium azide (NaN3) and hydrazine hydrate (N2H4·H2O) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Chlorophenyl)-2-methylbut-3-yn-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol is being explored as a lead compound in drug development. Its biological activity suggests potential roles in targeting specific metabolic pathways, particularly in the context of enzyme inhibition. For instance, it has been studied for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could lead to altered therapeutic effects or increased toxicity of co-administered drugs.
Case Study: Enzyme Inhibition
Research indicates that the compound acts as an enzyme inhibitor, affecting metabolic pathways and potentially altering drug efficacy. Further studies are required to elucidate the full scope of its interactions with other biochemical pathways.
Chemical Synthesis
The synthesis of this compound can be achieved through various methods involving aryl bromides and alkynes. This versatility makes it a valuable intermediate in organic synthesis.
Synthesis Methodology
One common method involves the coupling of aryl bromides with terminal alkynes under palladium-catalyzed conditions. The general procedure includes:
- Preparing a reaction mixture with aryl bromides and alkynes.
- Adding a palladium catalyst and base.
- Heating the mixture to facilitate coupling.
- Purifying the product through chromatography.
This method demonstrates the compound's utility in synthesizing other derivatives with varying functional groups, enhancing its application scope in medicinal chemistry .
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may inhibit certain enzymes or disrupt cellular processes, resulting in its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorophenyl azide
- 4-Chlorophenyl isothiocyanate
- 4-Chlorothiophenol
Uniqueness
4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a chlorinated phenyl group with a butynol structure makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H11ClO |
|---|---|
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C11H11ClO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,1-2H3 |
InChI-Schlüssel |
RKKBVTMMZKMCHJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC1=CC=C(C=C1)Cl)O |
Kanonische SMILES |
CC(C)(C#CC1=CC=C(C=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















